2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride
Overview
Description
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a methylamino group and an isopropyl group attached to an acetamide backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride typically involves the reaction of N-(propan-2-yl)acetamide with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the production of high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; solvent medium such as ethanol or acetone.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(propan-2-yl)acetamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(ethylamino)-N-(propan-2-yl)acetamide: Contains an ethylamino group instead of a methylamino group, leading to variations in its chemical behavior and applications.
Uniqueness: 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride is unique due to the presence of both the methylamino and isopropyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and effects are desired.
Biological Activity
2-(Methylamino)-N-(propan-2-yl)acetamide hydrochloride, commonly referred to as methylaminoacetamide hydrochloride , is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and applications, supported by data tables and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in relation to neurotransmitter systems. It has been investigated for its potential effects on cognitive enhancement and neuroprotective properties, primarily through its influence on the cholinergic system, which is essential for memory and learning processes.
Key Biological Activities
- Cognitive Enhancement : Preliminary studies suggest the compound may enhance cognitive functions by modulating neurotransmitter levels.
- Neuroprotective Properties : Investigations into its neuroprotective effects indicate a potential role in protecting neurons from damage.
- Analgesic Effects : There are indications of analgesic properties, although further studies are necessary to confirm these findings.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to alterations in various biochemical pathways. The precise molecular interactions and pathways involved are still under investigation but are crucial for understanding its therapeutic potential.
Case Studies and Experimental Evidence
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Cognitive Function Studies :
- A study assessed the effects of the compound on cognitive performance in animal models. Results indicated improved memory retention and learning capabilities compared to control groups.
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Neuroprotective Studies :
- In vitro assays demonstrated that the compound could protect neuronal cells against oxidative stress, suggesting a mechanism that involves the reduction of free radicals.
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Analgesic Studies :
- Experimental models showed that administration of this compound resulted in reduced pain perception, indicating potential as an analgesic agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds. Below is a comparison table highlighting notable features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride | C11H23ClN2O | Contains a piperidine ring enhancing lipophilicity |
N-(2-Methyl-1-oxo-1-phenylpropan-2-yl)acetamide hydrochloride | C12H17ClN2O | Features a phenyl group, potentially influencing biological activity |
N-Isopropyl-N-methylacetamide | C5H13N | Lacks the secondary amine structure affecting reactivity |
Applications in Research and Industry
The compound has diverse applications across various fields:
- Chemistry : Used as a reagent in organic synthesis and as an intermediate for more complex molecules.
- Biology : Investigated for its role in biochemical pathways and as a probe in molecular biology studies.
- Medicine : Explored for therapeutic effects, particularly in cognitive disorders and pain management.
- Industry : Utilized in producing specialty chemicals and components in various industrial processes.
Properties
IUPAC Name |
2-(methylamino)-N-propan-2-ylacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)4-7-3;/h5,7H,4H2,1-3H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXLXPGOUHNTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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